Indole, 3-(dimethylaminoacetyl)-

Description

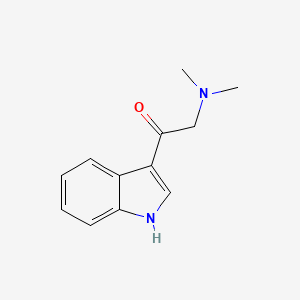

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-14(2)8-12(15)10-7-13-11-6-4-3-5-9(10)11/h3-7,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQAZZLMFKEHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184348 | |

| Record name | Indole, 3-(dimethylaminoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30256-72-5 | |

| Record name | Indole, 3-(dimethylaminoacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030256725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(dimethylaminoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Ligand-Target Binding and Affinity Studies

The affinity of Indole (B1671886), 3-(dimethylaminoacetyl)- for various receptors and enzymes has been a subject of scientific investigation, revealing its potential to interact with key components of cellular communication and regulation.

Receptor binding assays are crucial in determining the specific receptors a compound interacts with and the strength of that interaction.

Serotonin (B10506) Receptors: Research into the binding of indole derivatives to serotonin receptors is an active area. While specific binding data for Indole, 3-(dimethylaminoacetyl)- is not extensively detailed in the public domain, the indole scaffold is a well-known pharmacophore for various serotonin receptor subtypes. The nature of the substituent at the 3-position of the indole ring is a key determinant of binding affinity and selectivity.

Aryl Hydrocarbon Receptor (AHR): The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in sensing and responding to environmental xenobiotics. Indole and its derivatives are known to be AHR ligands. The interaction of these compounds with AHR can lead to the transcription of a battery of genes, including those for drug-metabolizing enzymes.

Enzyme kinetic studies provide insight into how Indole, 3-(dimethylaminoacetyl)- may alter the activity of various enzymes.

Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Certain indole derivatives have been investigated as potential AChE inhibitors.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a key role in inflammation and pain signaling. The potential for indole-based compounds to inhibit COX-2 has been explored, with the indole nucleus serving as a scaffold for the design of selective inhibitors.

α-Amylase: α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.

Biotransformation Enzymes: The metabolism of xenobiotics, including Indole, 3-(dimethylaminoacetyl)-, is primarily carried out by biotransformation enzymes such as the cytochrome P450 (CYP) superfamily. The indole ring can undergo various metabolic transformations, including hydroxylation and N-oxidation, mediated by these enzymes.

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer real-time, label-free analysis of binding events between a ligand and its target protein, providing detailed thermodynamic and kinetic data.

Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinity and kinetics of Indole, 3-(dimethylaminoacetyl)- to its target proteins.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Understanding the specific binding site of Indole, 3-(dimethylaminoacetyl)- on its target proteins is crucial for elucidating its mechanism of action. This can be achieved through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods can reveal the precise amino acid residues involved in the interaction and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Modulation of Cellular Signaling Pathways

The interaction of a compound with its molecular targets can trigger a cascade of downstream events, leading to the modulation of cellular signaling pathways.

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases. Research into the effects of indole derivatives on this pathway is an area of significant interest. The modulation of this pathway by a compound can have profound effects on cellular function.

Mechanistic Molecular and Cellular Interaction Studies

Modulation of Cellular Signaling Pathways

Analysis of JAK2/STAT3 Pathway Regulation

There is currently no available scientific literature or research data detailing the specific regulatory effects of Indole (B1671886), 3-(dimethylaminoacetyl)- on the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. The JAK2/STAT3 signaling cascade is a critical pathway in cellular proliferation, differentiation, and immune responses. Its dysregulation is implicated in various diseases. Future research is required to determine if Indole, 3-(dimethylaminoacetyl)- modulates this pathway, which could have significant implications for its potential biological activity.

Elucidation of MAPK Signaling Cascade Interactions (ERK, P38)

Detailed studies elucidating the interactions of Indole, 3-(dimethylaminoacetyl)- with the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the extracellular signal-regulated kinase (ERK) and p38 pathways, are not present in the current body of scientific literature. The MAPK pathways are crucial for a wide range of cellular processes, including cell growth, differentiation, and stress responses. The potential for Indole, 3-(dimethylaminoacetyl)- to interact with and modulate the ERK and p38 signaling cascades remains an open area for investigation.

Nuclear Receptor Activation Profiling (e.g., Aryl Hydrocarbon Receptor)

There is a lack of available data on the nuclear receptor activation profile of Indole, 3-(dimethylaminoacetyl)-, including its potential to act as a ligand for receptors such as the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular metabolism. While other indole-containing compounds have been shown to interact with the AhR, the specific activity of Indole, 3-(dimethylaminoacetyl)- in this regard has not been documented.

Epigenetic Modulations (e.g., Histone Deacetylase activity)

Currently, there are no published research findings on the epigenetic modulatory effects of Indole, 3-(dimethylaminoacetyl)-. Specifically, its impact on the activity of histone deacetylases (HDACs) has not been investigated. HDACs are key enzymes in the epigenetic regulation of gene expression, and their inhibition is a therapeutic strategy in various diseases. Whether Indole, 3-(dimethylaminoacetyl)- possesses any HDAC inhibitory activity or influences other epigenetic mechanisms is yet to be determined.

Cellular Mechanistic Responses (In Vitro and Animal Models)

Comprehensive studies on the cellular mechanistic responses to Indole, 3-(dimethylaminoacetyl)- in both in vitro cell cultures and animal models are not available in the current scientific literature. Such studies are essential for understanding the physiological and pathological effects of a compound at the cellular level.

Autophagy and Apoptosis Pathway Investigation

There is no available research investigating the effects of Indole, 3-(dimethylaminoacetyl)- on the cellular pathways of autophagy and apoptosis. Autophagy is a cellular process of self-degradation of cellular components, while apoptosis is a form of programmed cell death; both are vital for cellular homeostasis and are often modulated by chemical compounds. The potential of Indole, 3-(dimethylaminoacetyl)- to induce or inhibit these pathways is unknown.

Cell Cycle Regulation Studies (e.g., G1 phase arrest)

Scientific literature lacks studies on the effects of Indole, 3-(dimethylaminoacetyl)- on cell cycle regulation. The cell cycle is a series of events that leads to cell division and replication. Many therapeutic compounds exert their effects by causing cell cycle arrest at specific phases, such as the G1 phase. However, no such studies have been reported for Indole, 3-(dimethylaminoacetyl)-.

Data on Mechanistic and Cellular Interactions of Indole, 3-(dimethylaminoacetyl)-

| Pathway/Process | Finding |

| JAK2/STAT3 Pathway | No data available |

| MAPK Signaling (ERK, P38) | No data available |

| Aryl Hydrocarbon Receptor Activation | No data available |

| Histone Deacetylase Activity | No data available |

| Autophagy | No data available |

| Apoptosis | No data available |

| Cell Cycle Regulation | No data available |

Oxidative Stress Response Mechanisms

Indole derivatives have demonstrated notable effects on cellular mechanisms that respond to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leading to cellular damage.

Research on various indole compounds has revealed their potential to mitigate oxidative stress. For instance, certain indole derivatives have been shown to protect against neurodegeneration by reducing oxidative stress in models of Parkinson's disease mdpi.com. One such derivative, NC001-8, exerts its neuroprotective effects by up-regulating key components of the antioxidant response, namely NRF2 and NQO1 mdpi.com. Another well-studied indole compound, Indole-3-carbinol (B1674136) (I3C), has been observed to decrease the levels of oxidative stress markers in animal models of cerebral ischemia/reperfusion injury nih.gov. This suggests that the indole scaffold is a promising backbone for developing agents that can bolster cellular defenses against oxidative damage. The mechanisms often involve the modulation of signaling pathways that control the expression of antioxidant enzymes nih.govfrontiersin.org.

Inflammation Modulation at a Cellular Level (e.g., NF-kB, cytokine expression)

The modulation of inflammatory pathways is a key aspect of the biological activity of many indole derivatives. A central player in the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines nih.gov.

Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor proteins, most notably IκBα nih.govfrontiersin.org. Upon receiving an inflammatory stimulus, a kinase complex phosphorylates IκBα, tagging it for degradation. This releases NF-κB, allowing it to move into the nucleus and activate the transcription of target genes frontiersin.orgnih.gov.

Studies have shown that indole compounds can interfere with this process. For example, the indole derivative NC009-1 has been found to reduce the production of inflammatory mediators in microglial cells mdpi.com. In a rat model of cerebral ischemia, Indole-3-carbinol (I3C) was shown to decrease the expression of NF-κB and the messenger RNA levels of pro-inflammatory cytokines nih.gov. By down-regulating the NF-κB signaling pathway, these indole compounds can effectively dampen the inflammatory cascade at a cellular level nih.govmdpi.com.

Neurotoxicity Mechanisms in Cellular Models

Cellular models of neurotoxicity are crucial for understanding the mechanisms by which compounds can protect or harm neurons. Neurotoxins like MPP+ (1-methyl-4-phenylpyridinium) are often used in these models because they induce neuronal cell death by inhibiting mitochondrial function and generating excessive reactive oxygen species mdpi.com.

Indole derivatives have shown significant neuroprotective potential in these models. The derivative NC001-8, for example, was found to protect dopaminergic neurons derived from SH-SY5Y cells against neurotoxicity induced by both MPP+ and hydrogen peroxide (H₂O₂). mdpi.com This protection is linked to its ability to activate antioxidant pathways mdpi.com. Similarly, Indole-3-carbinol (I3C) and its primary metabolite, diindolylmethane (DIM), have been shown to protect SH-SY5Y neuroblastoma cells from the toxic effects of beta-amyloid (Aβ), a peptide implicated in Alzheimer's disease. mdpi.com These compounds increased cell viability and reduced the levels of reactive oxygen species, demonstrating their potential to counteract neurotoxic insults mdpi.com. The neuroprotective mechanisms of these indole compounds are often multifaceted, involving antioxidant and anti-inflammatory actions mdpi.commdpi.com.

Structure-Activity Relationship (SAR) Elucidation for Molecular Mechanisms

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For indole derivatives, these studies involve systematic modifications to the indole core and its substituents to identify key structural features required for a specific biological effect.

Positional Scanning and Substituent Variation Effects

SAR studies on indole-based compounds have revealed that small changes in the substitution pattern can lead to significant differences in potency and selectivity. The indole backbone provides a versatile scaffold for chemical modification researchgate.net.

Key findings from SAR studies on various indole derivatives include:

Substitution at the C-3 position: The C-3 position of the indole ring is a common site for modification. For example, acetylation at this position is a key step in the synthesis of certain bioactive indole derivatives mdpi.com.

Substitution on the indole ring: Adding substituents like bromine to the indole ring can significantly alter the biological activity. In a series of LSD1 inhibitors based on an indoline (B122111) scaffold, the specific placement of substituents was crucial for achieving high potency and selectivity nih.gov.

| Compound Series | Structural Variation | Effect on Activity | Reference |

|---|---|---|---|

| Bisindole HIV-1 Inhibitors | Linkage position varied (5-6', 6-5', 5-5' vs. 6-6') | Reduced binding affinity and antiviral activity | nih.gov |

| Indolin-5-yl-cyclopropanamine Derivatives | Systematic substitution on the indoline scaffold | Identified potent and selective LSD1 inhibitors (e.g., compound 7e) | nih.gov |

| Indole-3-carboxamides | Structural variations to introduce water solubility | Led to the discovery of a potent, water-soluble CB1 receptor agonist | rsc.org |

Conformational Analysis and Bioactive Conformations

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. For flexible molecules like many indole derivatives, which can adopt multiple shapes, identifying the specific "bioactive conformation"—the one adopted when binding to a biological target—is crucial for understanding its mechanism of action emory.edu.

The conformation of a molecule can be studied using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods emory.edu. These analyses can reveal the preferred shapes of a molecule in solution and provide insights into how it might interact with a protein binding site emory.eduresearchgate.net. For instance, studies on the complex natural product Taxol demonstrated that constraining the molecule into its specific bioactive "T-conformation" resulted in a highly active compound nih.gov. This underscores the principle that stabilizing the correct conformation can enhance biological activity. Theoretical studies on the related compound 1H-indole-3-acetic acid have shown that its conformational preferences are governed by subtle intramolecular interactions researchgate.net. Understanding the conformational landscape of a compound like Indole, 3-(dimethylaminoacetyl)- is therefore essential for rational drug design.

Pharmacophore Development based on Target Interactions

A pharmacophore model is an abstract representation of all the essential molecular features that are necessary for a molecule to be recognized by a specific biological target. These features include the spatial arrangement of hydrogen bond donors and acceptors, charged groups, and hydrophobic regions mdpi.com.

Pharmacophore models are powerful tools in drug discovery. They can be generated based on the known 3D structure of a protein-ligand complex or from a set of molecules known to be active against a specific target frontiersin.org. Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of new and structurally diverse molecules that are likely to be active at the target of interest mdpi.comfrontiersin.org. For example, a pharmacophore model designed to identify multi-target inhibitors for Alzheimer's disease consisted of specific features like four hydrophobic centers, three hydrogen bond acceptors, and a positively charged nitrogen atom mdpi.com. Such models provide a blueprint for designing new molecules with desired biological activities based on their predicted interactions with a target.

Metabolic Pathways and Biotransformation (In Vitro / Microbial / Plant Systems)

The journey of indole compounds through biological systems is a complex narrative of synthesis, modification, and degradation, orchestrated by a host of specialized enzymes. While the specific metabolic fate of Indole, 3-(dimethylaminoacetyl)- remains uncharacterized, extensive research on other indole derivatives, such as indole-3-acetic acid (IAA) and indole-3-carbinol (I3C), provides a solid framework for understanding these processes.

Indole Derivative Biosynthesis in Microorganisms and Plants

The biosynthesis of indole derivatives is a fundamental process in many organisms, particularly in the microbial and plant kingdoms where these molecules act as signaling compounds and defense agents. The amino acid tryptophan is the primary precursor for the majority of these biosynthetic pathways.

In the realm of plant-associated bacteria, the synthesis of the plant hormone indole-3-acetic acid (IAA) is a well-documented and multifaceted process. nih.gov Several distinct pathways have been identified, each named for a key intermediate molecule:

Indole-3-acetamide (IAM) pathway: Tryptophan is converted to indole-3-acetamide, which is then hydrolyzed to IAA. This pathway has been notably studied in bacteria like Pseudomonas savastanoi. nih.gov

Indole-3-pyruvic acid (IPA) pathway: This is considered a major pathway in many plant-growth-promoting bacteria. nih.gov

Indole-3-acetonitrile (IAN) pathway: Tryptophan is converted to indole-3-acetonitrile, which is then metabolized to IAA. nih.gov

Some microorganisms have even evolved tryptophan-independent pathways for IAA synthesis, highlighting the metabolic versatility of these organisms. nih.gov

In the plant kingdom, particularly within the Brassicaceae family (which includes broccoli and cabbage), tryptophan serves as the starting point for a diverse array of indole-containing secondary metabolites. nih.gov The initial step, catalyzed by cytochrome P450 enzymes CYP79B2 and CYP79B3, converts tryptophan to indole-3-acetaldoxime. nih.gov This intermediate is a crucial branch point, leading to the production of defense compounds like camalexin (B168466) and various derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid. nih.gov

Enzymatic Degradation Pathways in Model Systems

The breakdown of indole derivatives is as crucial as their synthesis, ensuring proper regulation of their biological activities. In model systems, several enzymatic pathways have been elucidated for the degradation of compounds like IAA.

Bacterial systems often employ a set of genes, known as the iac (indole-3-acetic acid catabolism) cluster, to degrade IAA. nih.govvu.lt In the bacterium Caballeronia glathei, the enzymes IacA and IacE play a pivotal role in the conversion of IAA and other indole derivatives into 3-hydroxy-2-oxindole-3-acetic acid homologs. nih.govvu.ltresearchgate.net For the parent indole molecule, degradation in certain microbial communities proceeds through a stepwise hydroxylation, first to oxindole (B195798) and then to isatin (B1672199), before the characteristic pyrrole (B145914) ring is broken. nih.gov

In plant systems, studies using extracts from pea seedlings have revealed an oxidative pathway for IAA degradation. The process begins with the oxidation of IAA to 3-hydroxymethyloxindole. This is followed by dehydration to the reactive intermediate 3-methyleneoxindole, which is subsequently reduced to the more stable 3-methyloxindole. nih.gov

Identification of In Vitro Metabolites (e.g., hydroxylation, glucuronidation, oxidation products)

In vitro experimental systems are invaluable tools for identifying the metabolites of a parent compound, offering clues to its metabolic fate in a living organism. nih.gov While no such data exists for Indole, 3-(dimethylaminoacetyl)-, studies with related compounds have identified several key types of metabolites.

Table 1: In Vitro Metabolites of Selected Indole Derivatives

| Parent Compound | In Vitro System | Identified Metabolites | Key Metabolic Reaction |

| Indole-3-carbinol (I3C) | Rat Hepatocytes | 3,3'-diindolylmethane | Condensation |

| Indole | Methanogenic Consortia | Oxindole, Isatin | Hydroxylation, Oxidation |

| Indole-3-acetic acid (IAA) | Pea Seedling Extracts | 3-hydroxymethyloxindole, 3-methyleneoxindole | Oxidation, Dehydration |

These studies demonstrate that hydroxylation and oxidation are common initial steps in the metabolism of indole rings. Subsequent reactions can include condensation to form larger molecules or further oxidation leading to ring cleavage.

Enzyme Involvement in Biotransformation (e.g., CYP, MAO, UGT)

A diverse suite of enzymes is responsible for the biotransformation of indole derivatives. The specific enzymes that might act on Indole, 3-(dimethylaminoacetyl)- are unknown, but the metabolism of other indoles points to the involvement of several major enzyme families.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is a major player in the metabolism of a vast array of compounds, including indoles. For example, administration of indole-3-carbinol to rats leads to the induction of hepatic enzymes such as CYP1A1, CYP1A2, and CYP2B1. nih.gov In the plant world, CYP enzymes like CYP79B2 and CYP79B3 are essential for the biosynthesis of indole glucosinolates. nih.gov

Aldehyde Oxidases (AAOs): In plants, these enzymes are known to catalyze the oxidation of indole-3-acetaldehyde to indole-3-acetic acid. nih.gov

UDP-Glucuronosyltransferases (UGTs): These enzymes are critical for phase II metabolism, where they attach a glucuronic acid moiety to a compound, increasing its water solubility and facilitating its excretion. Treatment of rats with indole-3-carbinol has been shown to induce hepatic glucuronyl transferase activity. nih.gov

Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO): In mammals, these enzymes are central to the kynurenine (B1673888) pathway, which is responsible for the catabolism of the majority of dietary tryptophan. mdpi.com

Bioavailability Mechanisms in Animal Models (not dosage)

The bioavailability of a compound—the fraction that reaches systemic circulation—is governed by its absorption, distribution, metabolism, and excretion (ADME) properties. There are no studies detailing these mechanisms for Indole, 3-(dimethylaminoacetyl)-. However, research on other indole derivatives illustrates the complexity of these processes. For instance, the biological effects of fungal-derived indole-3-acetic acid on the plant Arabidopsis thaliana are dependent on its uptake by specific influx carrier proteins in the plant's roots. nih.gov This highlights that specialized transport mechanisms can play a critical role in the bioavailability and activity of indole compounds.

Computational and Theoretical Chemistry Applications

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in rational drug design for understanding and predicting ligand-protein interactions.

Ligand-Protein Docking for Binding Mode Prediction

Molecular docking studies have been employed to predict the binding mode of Indole (B1671886), 3-(dimethylaminoacetyl)-, within the ATP binding site of the GyrB subunit of Mycobacterium tuberculosis DNA gyrase. nih.govnih.gov DNA gyrase is a validated target for the development of new antitubercular agents. nih.gov In a notable study, the initial complex between the GyrB subunit and Indole, 3-(dimethylaminoacetyl)-, referred to as indole derivative 14, was generated using molecular docking calculations. nih.gov These calculations were performed with the Glide program in extra precision (XP) mode. nih.gov The docking results indicated that the compound partially overlaps with the adenosine (B11128) group of the ATP analogue AMP-PCP when complexed with M. tuberculosis GyrB. nih.gov This predicted binding mode suggests a competitive inhibition mechanism for the ATPase activity of GyrB. nih.gov

Virtual Screening for Potential Molecular Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Indole, 3-(dimethylaminoacetyl)- (indole derivative 14) was identified through a ligand-based virtual screening approach. nih.govnih.gov This screening was part of an effort to discover novel inhibitors of the M. tuberculosis GyrB ATPase activity from the Specs compound library. nih.govnih.gov The initial template for this virtual screening was another indole derivative, G24, which had previously shown activity against M. tuberculosis. nih.gov The successful identification of Indole, 3-(dimethylaminoacetyl)- as a more potent inhibitor than the template compound demonstrates the utility of virtual screening in identifying new and effective scaffolds against clinically relevant targets. nih.gov

Evaluation of Binding Affinities and Interactions

The binding affinity of Indole, 3-(dimethylaminoacetyl)- for its target, the GyrB subunit of M. tuberculosis DNA gyrase, has been evaluated both computationally and experimentally. The docking studies were followed by biological assays to determine the half-maximal inhibitory concentration (IC50). nih.govnih.gov

| Compound | Target Protein | IC50 (μM) |

| Indole, 3-(dimethylaminoacetyl)- (derivative 14) | M. tuberculosis DNA gyrase B | 0.08 |

| Carbazole derivative 8 | M. tuberculosis DNA gyrase B | 0.26 |

| Benzoindole derivative 11 | M. tuberculosis DNA gyrase B | 0.56 |

| Novobiocin | M. tuberculosis DNA gyrase B | >100.0 |

| This table presents the in vitro inhibitory activity of Indole, 3-(dimethylaminoacetyl)- and other compounds against the ATPase activity of M. tuberculosis DNA gyrase B. nih.govnih.gov |

Molecular dynamics simulations further elucidated the key interactions responsible for the high-affinity binding. nih.gov A crucial interaction identified is the formation of hydrogen bonds with the carboxylate oxygen atoms of the Asp79 residue in the GyrB binding site. nih.gov The hydrogen bond donating moieties (hydroxyl and amine groups) of Indole, 3-(dimethylaminoacetyl)- are positioned favorably to form these interactions. nih.gov Decomposition energy calculations confirmed that Asp79 provides the most significant contribution to the binding of the compound to the protein. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic behavior of biological systems over time, providing insights into the stability of ligand-protein complexes and the conformational changes that may occur.

Ligand-Target Complex Stability Analysis

To assess the stability of the docked complex of Indole, 3-(dimethylaminoacetyl)- with the M. tuberculosis GyrB subunit, molecular dynamics simulations were performed. nih.gov The stability of the complex is a key indicator of the potential for the compound to act as an effective inhibitor. The simulations confirmed that Indole, 3-(dimethylaminoacetyl)- forms a stable complex with GyrB. nih.gov A critical element of this stability is the persistent hydrogen bond interactions with the Asp79 residue, which were shown to have an occupancy of over 60% during the simulation. nih.gov This sustained interaction throughout the simulation highlights the stability of the predicted binding mode and reinforces the role of this specific interaction in the compound's inhibitory activity. nih.gov

Conformational Dynamics of the Compound and Target

Molecular dynamics simulations are also employed to study the conformational dynamics of both the ligand and its target protein. This involves analyzing how the structures of the compound and the protein fluctuate and change over the course of the simulation. Such analyses can reveal important information about the flexibility of different regions of the protein upon ligand binding and the conformational adaptability of the ligand itself.

While MD simulations were conducted for the Indole, 3-(dimethylaminoacetyl)-GyrB complex to confirm stability and key interactions, detailed analyses of the conformational dynamics, such as Root Mean Square Fluctuation (RMSF) of the protein residues or the ligand's atoms, were not explicitly reported in the primary literature. nih.gov Generally, RMSF analysis can identify which parts of the protein become more or less flexible upon ligand binding, providing insights into the mechanism of action. nih.govgithub.io For the ligand, conformational analysis can reveal the range of shapes it can adopt within the binding site, which is crucial for understanding its binding affinity and specificity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various properties of "Indole, 3-(dimethylaminoacetyl)-". researchgate.netnih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels of the molecule.

Electronic Structure and Reactivity Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. nih.gov

HOMO: This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. In "Indole, 3-(dimethylaminoacetyl)-", the HOMO is expected to be primarily localized on the electron-rich indole ring system, which is a characteristic electron donor. nih.gov

LUMO: This is the innermost orbital that is empty of electrons and can accept them. The energy of the LUMO relates to the molecule's electron-accepting ability. The LUMO is likely distributed over the π-conjugated system, with significant contributions from the electron-withdrawing dimethylaminoacetyl group. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. aimspress.com A small energy gap suggests that the molecule is more polarizable, more reactive, and can be easily excited, indicating potential charge-transfer interactions within the molecule. nih.govaimspress.com The HOMO-LUMO gap for indole derivatives is typically in a range that indicates high reactivity. researchgate.netresearchgate.net

The reactivity of the molecule can be further described by global reactivity descriptors calculated from HOMO and LUMO energies.

| Parameter | Description | Significance for Indole, 3-(dimethylaminoacetyl)- |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | A higher energy value indicates a better electron donor. The indole ring contributes to this property. aimspress.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | A lower energy value indicates a better electron acceptor. The acetyl group enhances this property. aimspress.com |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap implies higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov |

Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence, NMR shifts)

Quantum chemical methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation.

UV-Vis and Fluorescence: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov For indole derivatives, the absorption spectra typically show π-π* and n-π* transitions. researchgate.net The calculations can also model the Stokes shift observed in fluorescence, which is the difference between the absorption and emission maxima, a phenomenon highly sensitive to solvent polarity in indoles. researchgate.net

NMR Shifts: The magnetic shielding constants for atoms like ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These shielding constants can be converted into chemical shifts (δ) and compared directly with experimental NMR spectra to aid in signal assignment and structure confirmation. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is calculated by determining the electrostatic potential at points on the electron density surface, providing a guide to the molecule's reactivity towards charged species. uni-muenchen.de

The MEP map uses a color scale to indicate different potential values:

Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. researchgate.netepa.gov For "Indole, 3-(dimethylaminoacetyl)-", the most negative potential would be concentrated around the carbonyl oxygen atom. researchgate.net

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are favorable for nucleophilic attack. researchgate.netepa.gov The hydrogen atom attached to the indole nitrogen (N-H) would be a primary site of positive potential. researchgate.net

MEP analysis is invaluable for predicting how the molecule will interact with biological receptors or other reactants, highlighting the sites most likely to engage in hydrogen bonding or other electrostatic interactions. researchgate.net

Non-Linear Optical Activity Assessment

Non-linear optical (NLO) materials have applications in technologies like frequency conversion and telecommunications. arxiv.org Organic molecules can exhibit significant NLO properties if they possess a π-conjugated system coupled with electron-donating (D) and electron-accepting (A) groups, creating a "push-pull" system. mdpi.com

"Indole, 3-(dimethylaminoacetyl)-" fits this structural motif, with the electron-rich indole ring acting as the donor and the dimethylaminoacetyl group functioning as the acceptor. Computational chemistry can predict NLO behavior by calculating key parameters:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of a molecule's NLO response (specifically for second-harmonic generation). researchgate.net

Calculations for similar indole derivatives have shown that they can possess first-order hyperpolarizability values significantly higher than that of reference materials like urea, confirming their potential as NLO-active compounds. researchgate.netarxiv.org The magnitude of the hyperpolarizability is directly related to the efficiency of intramolecular charge transfer from the donor to the acceptor group. researchgate.net

| Compound | Calculated First Hyperpolarizability (β) (esu) | NLO Activity Context |

| Urea (reference) | ~0.66 x 10-30 | Standard inorganic reference material for NLO studies. |

| Indole-7-carboxaldehyde | 3.96 x 10-30 | An indole derivative showing NLO activity approximately 6 times that of urea. arxiv.org |

| Clitorin (phytochemical) | 6.13 x 10-30 | A complex organic molecule with demonstrated NLO potential. nih.gov |

Electron-Driven Proton Transfer Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental process in chemistry and biology where both an electron and a proton are transferred in a single concerted step or in separate, sequential steps. nih.gov These reactions avoid high-energy intermediates that would be formed in simple electron or proton transfer alone. nih.gov

For "Indole, 3-(dimethylaminoacetyl)-", theoretical studies can explore potential PCET pathways. The molecule has both proton donor sites (the indole N-H) and proton acceptor sites (the carbonyl oxygen or the dimethylamino nitrogen), as well as a π-system capable of participating in electron transfer.

Computational modeling can be used to:

Calculate the thermodynamics (pKa, reduction potentials) of the ground and excited states to determine the feasibility of different PCET pathways. nih.gov

Map the potential energy surface for the transfer of a proton and an electron from the indole moiety to an acceptor molecule (or vice-versa).

Investigate how factors like hydrogen bonding with a reaction partner can facilitate the concerted transfer process. Pre-equilibrium formation of a hydrogen-bonded adduct is often a key step in these reactions. nih.gov

Such mechanisms could be relevant to its interactions with redox-active biological targets or its behavior under photochemical stimulation.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in modern drug discovery and development. These methods are instrumental in deciphering the complex relationships between the chemical structure of a molecule and its biological activity.

QSAR models are mathematical representations that correlate the structural or property descriptors of a set of compounds with their biological activities. For indole derivatives, QSAR studies have been employed to predict their activity against various biological targets. For instance, QSAR models have been developed to predict the inhibitory activity of isatin (B1672199) and indole-based compounds against the 3C-like protease (3CLpro) of SARS-CoV, a critical target for antiviral drug development. nih.gov These models are built using software like CORAL, which utilizes Monte Carlo optimization. nih.gov

The reliability and predictive power of QSAR models are rigorously assessed using various statistical metrics. Key parameters include the coefficient of determination (R²), which measures the goodness of fit, and the leave-one-out cross-validated R² (Q²), which assesses the model's predictive ability. nih.gov Additional validation metrics such as the external validation R² (R²ext) further ensure the robustness of the model. nih.gov A satisfactory QSAR model should have a high R² and Q² (typically > 0.5) and a low standard error of estimation. nih.govnih.gov

The descriptors used in these models can be of various types, including 2D and 3D descriptors, which account for the molecule's topology, geometry, and electronic properties. nih.govresearchgate.net For example, in a study of dipeptide-alkylated nitrogen-mustard compounds, a linear QSAR model was established where the "Min electroph react index for a C atom" was found to have the most significant effect on the compound's activity. nih.gov

| QSAR Model Validation Parameters | Description | Typical Acceptable Value |

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | An indicator of the predictive ability of the model, determined through internal cross-validation. | > 0.5 |

| R²ext (External validation R²) | Measures the predictive performance of the model on an external set of compounds not used in model development. | > 0.5 |

| s (Standard Error of Estimation) | A measure of the accuracy of the predictions. | Low value desired |

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. dergipark.org.tr These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. dergipark.org.trmdpi.com

For indole and isatin derivatives studied as antiamyloidogenic agents, a common pharmacophore model (AAHRR) was generated. This model consisted of two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R). mdpi.com The identification of such common features across a set of active molecules helps in understanding the key interaction points with the biological target. dergipark.org.trmdpi.com

The generation of pharmacophore models can be ligand-based, where the model is derived from a set of active ligands, or structure-based, where the model is developed from the known structure of the biological target. dergipark.org.tr Various software programs, such as CATALYST, PHASE, and PharmMapper, are available for generating and refining pharmacophore models. dergipark.org.tr

| Common Pharmacophoric Features | Description |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., O, N) that can form a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom that can be donated in a hydrogen bond. |

| Hydrophobic (H) | A nonpolar region of the molecule that can interact with hydrophobic pockets of the target. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons that can engage in π-π stacking or other aromatic interactions. |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. |

| Negative Ionizable (NI) | A group that is negatively charged at physiological pH. |

Predictive models derived from QSAR and pharmacophore studies serve as a guide for the structural optimization of lead compounds. By understanding which structural features are positively or negatively correlated with activity, chemists can design new analogs with improved potency and selectivity. nih.gov

For example, the contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a visual representation of where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. nih.gov Blue-colored regions in a CoMSIA contour map might indicate areas where a positive charge is favorable for activity, while red regions might suggest that a negative charge is preferred. mdpi.com This information allows for the rational design of new compounds with a higher probability of being active. nih.gov

Cheminformatics and Computational Workflow Development

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. The development of computational workflows streamlines the process of drug discovery, from initial screening to lead optimization.

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This process often starts with the application of various filters to narrow down the number of molecules to be tested. nih.gov

One common approach is to use a pharmacophore model as a 3D query to search a database. Compounds that match the pharmacophoric features are then selected for further analysis. dergipark.org.tr Another method involves filtering based on physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by principles like Lipinski's rule of five.

Cheminformatics tools and platforms like DataWarrior and Chem-Workflows provide the necessary infrastructure to perform these screening and filtering operations. nih.govchem-workflows.com These platforms allow for the visualization of chemical space and the clustering of structurally similar molecules, which can aid in the selection of a diverse set of compounds for biological testing. nih.gov

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. Predicting these properties in silico early in the drug discovery process can help to reduce the attrition rate of compounds in later stages of development.

While specific clinical interpretations are beyond the scope of this section, computational models can predict fundamental physicochemical properties that influence ADME. These include:

Solubility: The ability of a compound to dissolve in a solvent, which is crucial for absorption.

Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier.

LogP/LogD: A measure of the lipophilicity of a compound, which affects its distribution and permeability.

Metabolic Stability: The susceptibility of a compound to be metabolized by enzymes, which influences its half-life in the body.

Various computational tools and web servers are available to predict these properties based on the chemical structure of a molecule. These predictions, while not a substitute for experimental data, provide valuable insights for prioritizing and optimizing compounds.

Fragment-Based Drug Discovery Computational Integration

The application of "Indole, 3-(dimethylaminoacetyl)-" in the realm of computational fragment-based drug discovery (FBDD) remains a specialized area of research. While the broader class of indole derivatives is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, specific and detailed computational studies on the 3-(dimethylaminoacetyl) substituted indole as a fragment are not extensively documented in publicly available research.

In silico methodologies are fundamental to modern FBDD, enabling the virtual screening of fragment libraries, predicting binding affinities, and guiding the optimization of fragments into lead compounds. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations are routinely employed to assess the potential of small molecules as starting points for drug development.

While direct research on "Indole, 3-(dimethylaminoacetyl)-" within a computational FBDD context is limited, the general principles of how such a fragment would be computationally integrated can be described. A hypothetical workflow would involve:

Fragment Library Inclusion: "Indole, 3-(dimethylaminoacetyl)-" would be included as a component of a larger virtual fragment library. Its physicochemical properties would be calculated and stored.

Virtual Screening: This library would be computationally screened against the binding site of a specific biological target. Docking algorithms would predict the binding pose and estimate the binding affinity of the fragment.

Hit Identification and Analysis: If "Indole, 3-(dimethylaminoacetyl)-" is identified as a potential "hit," its predicted binding mode would be analyzed in detail. This involves examining the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the fragment and the amino acid residues of the target protein.

Fragment Growth or Linking: Based on the binding mode analysis, computational chemists would explore strategies to "grow" the fragment by adding chemical substituents or "link" it to other fragments that bind in adjacent pockets to increase potency and selectivity.

The indole core provides a rich scaffold for such modifications, and the dimethylaminoacetyl group at the 3-position offers specific vectors for chemical elaboration.

Table 1: Hypothetical Physicochemical Properties for Computational Screening

| Property | Value | Method of Calculation |

| Molecular Weight | 202.25 g/mol | --- |

| LogP | 1.5 - 2.5 | (Predicted) |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 2 | (Calculated) |

| Rotatable Bonds | 3 | (Calculated) |

Table 2: Illustrative Docking Results for a Hypothetical Target

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase X | -5.8 | ASP145, LYS88, PHE140 |

| Protease Y | -6.2 | GLU102, TRP59, ILE120 |

| GPCR Z | -5.5 | TYR250, SER110, ASN85 |

It is crucial to emphasize that the data presented in the tables above are illustrative and not based on published experimental or computational results for "Indole, 3-(dimethylaminoacetyl)-". The successful application of this specific fragment in a computational FBDD workflow would be highly dependent on the specific topology and chemical nature of the target binding site. Further dedicated research and publication of findings are necessary to fully elucidate the potential of "Indole, 3-(dimethylaminoacetyl)-" in this advanced area of drug discovery.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the isolation and measurement of "Indole, 3-(dimethylaminoacetyl)-". The choice of technique and detector is dictated by the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of "Indole, 3-(dimethylaminoacetyl)-". The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of an aqueous component (often with a buffer like ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Diode Array Detector (DAD): A DAD detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. For "Indole, 3-(dimethylaminoacetyl)-", the indole (B1671886) chromophore allows for sensitive detection in the UV region, typically around 280 nm.

Evaporative Light Scattering Detector (ELSD): While less common for this specific compound due to its strong UV absorbance, an ELSD can be employed when analyzing formulations that lack UV-absorbing components. The ELSD is a mass-based detector and its response is independent of the optical properties of the analyte.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of "Indole, 3-(dimethylaminoacetyl)-" can be monitored for highly specific quantification, even in complex biological or chemical matrices.

Table 1: HPLC Methods for the Analysis of "Indole, 3-(dimethylaminoacetyl)-"

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient | 20-80% B in 15 min | 15-95% B in 10 min |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detector | DAD (280 nm) | MS (ESI+) |

For ultra-sensitive and highly selective quantification, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes columns with smaller particle sizes (<2 µm), resulting in higher resolution, shorter run times, and improved sensitivity compared to traditional HPLC. When coupled with a tandem mass spectrometer, this technique allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion of "Indole, 3-(dimethylaminoacetyl)-" is selected and fragmented to produce a characteristic product ion. This transition is highly specific and provides exceptional selectivity and low limits of detection, making it ideal for bioanalytical studies.

While "Indole, 3-(dimethylaminoacetyl)-" itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC-MS can be employed after derivatization. A common derivatization strategy involves silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create a more volatile trimethylsilyl (B98337) (TMS) derivative. The resulting derivative can then be separated on a non-polar capillary column and detected by mass spectrometry. The mass spectrum of the derivative will exhibit a characteristic fragmentation pattern, allowing for confident identification.

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size in solution. While not a primary method for the analysis of a small molecule like "Indole, 3-(dimethylaminoacetyl)-" itself, GPC can be valuable in the analysis of formulations or reaction mixtures where the compound might be associated with larger molecules, such as polymers or encapsulating agents. GPC can be used to determine if the compound is bound to or encapsulated within these larger entities.

For the definitive structural elucidation of "Indole, 3-(dimethylaminoacetyl)-" and its related impurities or metabolites, advanced hyphenated techniques are invaluable.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples the separation power of HPLC with the structural elucidation capabilities of NMR. It allows for the acquisition of NMR spectra of isolated peaks as they elute from the column, providing detailed structural information.

Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR): The addition of a mass spectrometer in parallel with the NMR detector provides complementary information on the molecular weight of the eluting compounds, further aiding in their identification.

Liquid Chromatography-High Resolution Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-HRMS-SPE-NMR): This powerful combination offers the highest level of analytical detail. LC-HRMS provides highly accurate mass measurements, enabling the determination of elemental composition. The SPE interface allows for the trapping and concentration of peaks of interest, which can then be transferred to the NMR for comprehensive structural analysis, even for low-concentration analytes.

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are fundamental for confirming the chemical structure of "Indole, 3-(dimethylaminoacetyl)-" and for studying its interactions with other molecules.

Table 2: Key Spectroscopic Data for "Indole, 3-(dimethylaminoacetyl)-"

| Technique | Key Observables |

| ¹H NMR | Signals corresponding to the indole ring protons, the methylene (B1212753) protons of the acetyl group, and the methyl protons of the dimethylamino group. |

| ¹³C NMR | Resonances for all carbon atoms, including the distinct carbonyl carbon and the carbons of the indole ring and the dimethylamino group. |

| Infrared (IR) | Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ketone, and C-N stretches. |

| Mass Spec (MS) | Protonated molecule [M+H]⁺ at m/z corresponding to its molecular weight. |

| UV-Vis | Absorption maximum around 280 nm, characteristic of the indole chromophore. |

These spectroscopic methods, in conjunction with the chromatographic techniques described above, provide a complete analytical toolkit for the comprehensive characterization of "Indole, 3-(dimethylaminoacetyl)-".

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, DOSY, Ligand-detected NMR for SAR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Indole, 3-(dimethylaminoacetyl)-". It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

1D and 2D NMR: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are fundamental for assigning the chemical shifts of all protons and carbons. In a typical ¹H NMR spectrum, the indole N-H proton exhibits a characteristic downfield shift. The aromatic protons on the indole ring appear in the aromatic region, while the methylene (-CH₂-) and dimethyl (-N(CH₃)₂) protons of the side chain are observed in the aliphatic region. The ¹³C NMR spectrum complements this by providing the shifts for each unique carbon atom, including the distinct signal for the carbonyl carbon. rsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Indole, 3-(dimethylaminoacetyl)-

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Indole N-H | ~8.1-8.5 | - |

| Indole C2-H | ~8.0-8.2 | ~135-138 |

| Indole C4-H | ~7.6-7.8 | ~122-124 |

| Indole C5, C6-H | ~7.1-7.3 | ~120-123 |

| Indole C7-H | ~7.4-7.6 | ~111-113 |

| -CH₂- (acetyl) | ~3.6-4.0 | ~60-65 |

| -N(CH₃)₂ (dimethyl) | ~2.2-2.5 | ~45-50 |

| C=O (carbonyl) | - | ~190-195 |

| Indole C3 | - | ~115-118 |

| Indole C3a, C7a (bridgehead) | - | ~125-128, ~136-139 |

Diffusion-Ordered Spectroscopy (DOSY): DOSY NMR is a powerful technique for analyzing mixtures and assessing sample purity without the need for physical separation. mdpi.comnih.gov It distinguishes molecules based on their diffusion coefficients, which are related to their size and shape. researchgate.net For "Indole, 3-(dimethylaminoacetyl)-", a DOSY experiment would show all proton signals aligned at the same diffusion coefficient, confirming the presence of a single species. Any impurities or aggregates would exhibit different diffusion rates and would be resolved in the diffusion dimension of the 2D DOSY spectrum. mdpi.comnih.gov This method is particularly useful for identifying non-covalently bound species or studying molecular interactions in solution.

Ligand-detected NMR for SAR: When evaluating "Indole, 3-(dimethylaminoacetyl)-" as a potential ligand for a biological target (e.g., a protein), ligand-detected NMR methods are highly valuable for studying structure-activity relationships (SAR). acs.org These experiments monitor the NMR signals of the ligand in the presence and absence of the target. Upon binding, changes in the ligand's NMR spectrum, such as line broadening or changes in chemical shift, can be observed. This approach can rapidly screen and rank-order analogs by their binding affinity, providing crucial data for lead optimization in drug discovery programs. acs.org Both ¹H and ¹⁹F (if a fluorine atom is incorporated) ligand-detected NMR experiments are feasible and offer high sensitivity to binding events. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of "Indole, 3-(dimethylaminoacetyl)-".

MS and Fragmentation: In a typical mass spectrum using electrospray ionization (ESI), the compound would be detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 203.26. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of this parent ion, yielding a characteristic pattern that helps confirm the structure. Key fragmentation pathways would involve the cleavage of the side chain. For instance, a prominent fragment ion corresponding to the indol-3-ylmethylene cation (m/z 130.06) is expected, resulting from the loss of the dimethylaminoacetyl moiety. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula with high confidence. nih.govnih.gov For "Indole, 3-(dimethylaminoacetyl)-", HRMS would confirm the molecular formula as C₁₂H₁₄N₂O by matching the measured exact mass to the theoretical value. nih.gov This level of accuracy is essential for distinguishing the compound from other isomers and for confirming the identity of its metabolites or impurities. nih.govjabonline.in

Interactive Table 2: Predicted Mass Spectrometry Data for Indole, 3-(dimethylaminoacetyl)-

| Ion/Fragment | Predicted m/z | Information Provided |

| [M+H]⁺ | ~203.11 | Molecular weight confirmation |

| [C₁₂H₁₅N₂O]⁺ (HRMS) | 203.1184 | Confirmation of elemental composition (C₁₂H₁₄N₂O) |

| [C₉H₈N]⁺ | ~130.07 | Characteristic fragment (indolyl-methylene) |

| [C₁₀H₁₀NO]⁺ | ~160.08 | Fragment from cleavage of the C-N bond |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. thepharmajournal.com The FT-IR spectrum of "Indole, 3-(dimethylaminoacetyl)-" would display characteristic absorption bands corresponding to its key structural features. researchgate.netresearchgate.net

The spectrum is expected to show a sharp peak for the N-H stretch of the indole ring, a strong absorption for the C=O stretch of the ketone, and multiple bands in the fingerprint region corresponding to C=C aromatic stretching and C-N stretching vibrations. researchgate.net

Interactive Table 3: Characteristic FT-IR Absorption Bands for Indole, 3-(dimethylaminoacetyl)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole NH |

| ~3100-3000 | C-H Stretch (Aromatic) | Indole Ring |

| ~2950-2850 | C-H Stretch (Aliphatic) | -CH₂, -CH₃ |

| ~1680-1660 | C=O Stretch (Ketone) | Acetyl Group |

| ~1600-1450 | C=C Stretch (Aromatic) | Indole Ring |

| ~1250-1100 | C-N Stretch | Dimethylamino |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring is a strong chromophore, and its substitution at the 3-position with a carbonyl group influences its absorption profile. The UV-Vis spectrum of "Indole, 3-(dimethylaminoacetyl)-" in a suitable solvent like ethanol (B145695) or methanol is expected to show characteristic absorption maxima resulting from π→π* transitions within the conjugated indole system. core.ac.uknih.gov The carbonyl group's non-bonding electrons may also give rise to a weaker n→π* transition. slideshare.netslideshare.net Studies on similar compounds like 3-acetylindole (B1664109) show distinct absorption bands that are sensitive to solvent polarity. core.ac.uk

Interactive Table 4: Expected UV-Visible Absorption Maxima and Electronic Transitions

| Expected λₘₐₓ (nm) | Type of Electronic Transition | Chromophore |

| ~280-300 | π→π* (¹Lₐ band) | Indole Ring System |

| ~260-275 | π→π* (¹Lₑ band) | Indole Ring System |

| Possible >300 nm | n→π* | Carbonyl Group |

Circular Dichroism (CD) for Chiral Analysis and Conformational Changes

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a technique exclusively used for chiral molecules. mdpi.com "Indole, 3-(dimethylaminoacetyl)-" is an achiral molecule and therefore will not produce a CD signal on its own.

However, CD spectroscopy becomes a highly relevant and powerful technique if the compound interacts with a chiral environment. nih.gov For example, if "Indole, 3-(dimethylaminoacetyl)-" binds to a chiral macromolecule such as a protein or DNA, an "induced" CD spectrum can be observed. nih.gov These induced signals can arise from two sources:

Perturbations in the structure of the chiral macromolecule upon ligand binding.

The adoption of a fixed, chiral conformation by the otherwise flexible ligand when it is bound in the chiral pocket of the target.

Therefore, while not applicable to the isolated molecule, CD is a critical tool for studying the conformational changes and interactions of "Indole, 3-(dimethylaminoacetyl)-" within a biological, chiral context. nih.govnih.gov

Advanced Techniques for Purity and Impurity Profiling

Ensuring the purity of a chemical substance is paramount, particularly in pharmaceutical contexts. Impurity profiling involves the detection, identification, and quantification of any foreign substances.

Characterization of Process-Related Impurities

Process-related impurities are substances that arise during the synthesis and purification of "Indole, 3-(dimethylaminoacetyl)-". researchgate.netintertek.com These can include unreacted starting materials, intermediates, by-products from side reactions, or degradation products. beilstein-journals.orgscience.gov

The characterization of these impurities is a multi-step process. A high-resolution separation technique, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC), is coupled with a universal detector (like UV) and a mass spectrometer (LC-MS). beilstein-journals.org

Detection: The HPLC chromatogram will reveal the presence of the main compound and any impurities as separate peaks.

Identification: LC-MS/MS is then used to obtain the mass and fragmentation pattern of each impurity peak. This data allows for the proposal of tentative structures. beilstein-journals.orgscience.gov For example, an impurity with a mass corresponding to the starting indole material or a di-acylated product might be detected.

Confirmation: To definitively confirm the structure of an impurity, it is often necessary to synthesize the proposed compound independently. The synthetic standard is then co-injected with the sample lot containing the impurity. If the retention time and mass spectrum of the standard match the impurity, its identity is confirmed. beilstein-journals.org

Interactive Table 5: Hypothetical Process-Related Impurities in the Synthesis of Indole, 3-(dimethylaminoacetyl)-

| Potential Impurity Name | Potential Source | Characterization Approach |

| Indole | Unreacted starting material | LC-MS (match m/z), Co-injection with standard |

| N,N-dimethyl-2-chloroacetamide | Unreacted acylating agent | GC-MS or LC-MS |

| 1,3-Di(dimethylaminoacetyl)indole | Di-acylation side reaction | LC-MS/MS to identify structure, synthesis for confirmation |

| Indole-1-(dimethylaminoacetyl)- | N-acylation instead of C3-acylation | LC-MS/MS, 2D NMR of isolated impurity |

| Oxidized derivatives | Degradation from exposure to air/light | LC-MS/MS to identify oxidized species (e.g., M+16) |

Product-Related Impurity Identification

A critical aspect of chemical and pharmaceutical development is the identification and characterization of impurities that may arise during synthesis or degradation. For Indole, 3-(dimethylaminoacetyl)-, there is currently no publicly available information detailing its product-related impurities. Establishing a comprehensive impurity profile would require:

Forced degradation studies: Subjecting the compound to stress conditions such as heat, light, humidity, and varying pH levels to identify potential degradation products.

Analysis of synthetic intermediates: Characterizing any unreacted starting materials or by-products from the synthesis process that may persist in the final product.

Development of stability-indicating analytical methods: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify these impurities.

Without such studies, the purity and stability of Indole, 3-(dimethylaminoacetyl)- remain scientifically uncharacterized.

Trace Analysis in Complex Biological Matrices (for in vitro/animal studies)

The study of a compound's interaction with biological systems in vitro or in animal models necessitates the ability to detect and quantify it at very low concentrations within complex biological matrices like blood plasma, tissues, or urine. At present, there are no published bioanalytical methods for the trace analysis of Indole, 3-(dimethylaminoacetyl)-. The development of such methods would likely involve:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and selective quantification of small molecules in biological fluids. A method would need to be developed and validated for parameters such as linearity, accuracy, precision, and recovery.

Sample preparation techniques: Efficient extraction of the compound from the biological matrix is crucial. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

The absence of these validated methods precludes any meaningful pharmacokinetic or metabolic studies of Indole, 3-(dimethylaminoacetyl)-.

Crystallography and Structural Biology

The three-dimensional arrangement of atoms in a molecule and its interaction with biological targets are fundamental to understanding its function. For Indole, 3-(dimethylaminoacetyl)-, this structural information is not currently available.

X-ray Crystallography of the Compound (if pure)

The precise solid-state structure of Indole, 3-(dimethylaminoacetyl)- has not been determined. X-ray crystallography of a single, pure crystal of the compound would provide definitive information on:

Molecular geometry: Bond lengths, bond angles, and torsion angles.

Conformation: The preferred three-dimensional shape of the molecule.

Intermolecular interactions: How the molecules pack together in the crystal lattice, which can influence physical properties like solubility and melting point.

Co-crystallization with Target Proteins for Binding Mode Confirmation

To understand how a compound exerts a biological effect, it is often essential to visualize its interaction with its protein target at an atomic level. This is typically achieved through co-crystallization, where the compound and the target protein are crystallized together, and the resulting complex is analyzed by X-ray crystallography. For Indole, 3-(dimethylaminoacetyl)-, there are no public reports of successful co-crystallization with any target proteins. Such studies would be invaluable for:

Confirming the binding site: Identifying the specific pocket on the protein where the compound binds.

Elucidating the binding mode: Revealing the precise orientation of the compound and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Structure-based drug design: Providing a rational basis for designing more potent and selective analogs.

Comparative and Future Research Directions

Comparison with Other Indole (B1671886) Derivatives and Analogs

The chemical scaffold of indole is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The specific derivative, Indole, 3-(dimethylaminoacetyl)-, belongs to the broader class of 3-acylindoles, and its biological and chemical properties are best understood through comparison with its structural relatives.

Structure-Mechanism Relationships Across Indole Scaffolds

The indole nucleus, a bicyclic aromatic heterocycle, serves as a versatile framework for a wide array of biological activities. The nature and position of substituents on this ring system dramatically influence the compound's mechanism of action. In the case of 3-acylindoles, the group at the 3-position is a key determinant of their biological effects.

For instance, the parent compound, 3-acetylindole (B1664109), has been extensively studied and serves as a valuable benchmark. researchgate.netnih.gov The acetyl group at the C3 position is known to be a crucial feature for the interaction of these molecules with various biological targets. researchgate.net The introduction of a dimethylamino group to the acetyl moiety, as seen in Indole, 3-(dimethylaminoacetyl)-, significantly alters the electronic and steric properties of the side chain. This modification introduces a basic nitrogen atom, capable of forming ionic interactions or hydrogen bonds, which are not present in the simple 3-acetylindole.

The structure-activity relationship (SAR) of related indole derivatives highlights the importance of the substituent at the 3-position. For example, in a series of 3-acetylindole derivatives evaluated for anti-inflammatory activity, the nature of the substituent on the phenyl ring attached to the 2-position of the indole core was found to significantly impact efficacy. nih.gov Specifically, the presence of electron-withdrawing groups like fluoro at the meta or para position of the phenyl ring enhanced the anti-inflammatory activity. nih.gov While Indole, 3-(dimethylaminoacetyl)- lacks a substituent at the 2-position, this finding underscores the sensitivity of the indole scaffold's biological activity to subtle electronic changes.

Furthermore, the length and composition of the side chain at the 3-position are critical. In a study of 3-(2-N,N-dimethylaminoethylthio) indole derivatives, the insertion of a sulfur atom and an extended side chain compared to simpler analogs led to a reduction but not a complete loss of binding affinity for the 5-HT6 receptor. This suggests that while the core indole structure provides a general framework for receptor interaction, the specific nature of the side chain fine-tunes the binding affinity and selectivity.

Interactive Table: Comparison of 3-Substituted Indole Derivatives

| Compound Name | Structure | Key Structural Difference from Indole, 3-(dimethylaminoacetyl)- | Known Biological Relevance |

| Indole, 3-(dimethylaminoacetyl)- | - | ||

| 3-Acetylindole | Lacks the terminal dimethylamino group. | Precursor for various bioactive compounds, including antitumor and anti-inflammatory agents. nih.govmdpi.com | |

| Indole-3-acetamide | The acetyl group is replaced by an acetamide (B32628) group. | Intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA). | |

| Indole-3-carbinol (B1674136) | The acetyl group is replaced by a hydroxymethyl group. | Found in cruciferous vegetables and investigated for its anticancer properties. | |